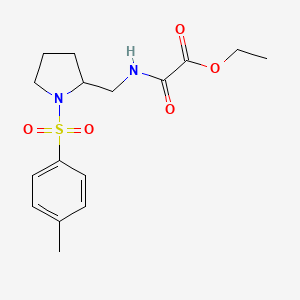

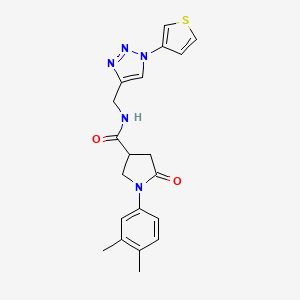

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2- (2-oxopyrrolidin-1-yl)acetate is a reagent used in the preparation of N-substituted-2-oxopyrrolidinylacetamides, which have anticonvulsant activities .

Molecular Structure Analysis

The molecular formula of Ethyl 2- (2-oxopyrrolidin-1-yl)acetate is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 (H,12,13) .Chemical Reactions Analysis

Ethyl 2- (2-oxopyrrolidin-1-yl)acetate is a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides .Physical And Chemical Properties Analysis

Ethyl 2- (2-oxopyrrolidin-1-yl)acetate is a liquid at room temperature . Its molecular weight is 171.2 .Applications De Recherche Scientifique

Regioselective Addition to Exocyclic C=C Bonds :

- Ethyl 2-oxo-2-(indol-3-ylidene)acetates react with aromatic amines, highlighting a method for regioselective addition at the α-position of activated exocyclic C=C bonds. This approach is significant for creating arylamino derivatives in organic synthesis (Koz’minykh et al., 2006).

Chemoselective Synthesis :

- A study demonstrated the versatility of ethyl 2-oxo-2-(1-alkyl/aryl-tetrahydropyridin-3-yl)acetates in the synthesis of a variety of compounds. The methodology employed is highly chemoselective, producing numerous products efficiently (Pretto et al., 2019).

Heterocyclic Enaminonitriles Synthesis :

- Ethyl N-(thienyl) oxamates react with cyanoacetate and other compounds to form thieno pyrimidine derivatives, showcasing the potential for creating diverse heterocyclic structures (Hachiyama et al., 1983).

Preparation of Oxadiazoles and Pyridazines :

- Ethyl acetate derivatives have been used to synthesize 1,3,4-oxadiazoles and pyridopyridazines, illustrating the compound's utility in creating complex nitrogen-containing heterocycles (Elnagdi et al., 1988).

Synthesis of Thiazolo-Pyridine Derivatives :

- Ethyl 2-(benzo[d]thazol-2-yl)acetate interacts with arylidinemalononitrile derivatives to form thiazolopyridine carboxylates, highlighting its role in synthesizing novel heterocyclic compounds (Mohamed, 2014).

Marine Fungal Compounds Isolation :

- Research on marine fungi led to the isolation of new compounds, including ethyl acetate derivatives from Penicillium sp., suggesting its importance in natural product chemistry and potential pharmaceutical applications (Wu et al., 2010).

Process Improvement in Synthesis :

- Improvements in the synthesis process of Ethyl 2-Methoxyimino-2-(aminotetrahydropyridin-3-yl) acetate demonstrate the ongoing optimization of chemical production methods for efficiency and cost-effectiveness (Jing, 2003).

Biocidal Properties of Heterocyclic Compounds :

- Ethyl acetate derivatives were synthesized and tested against various bacteria and fungi, showing excellent biocidal properties in some cases. This research indicates potential applications in antimicrobial treatments (Youssef et al., 2011).

Dynamic NMR Study and Atropisomerism :

- A study involving ethyl 2-arylamino-2-oxo-acetates and their complex reactions, leading to atropisomerism, underscores the compound's role in advanced NMR spectroscopy and stereochemistry research (Yavari et al., 2005).

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements are H317-H319, which means it may cause an allergic skin reaction and serious eye irritation. The precautionary statements are P280-P305+P351+P338, which means wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate is not well-documented. It is likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The action, efficacy, and stability of Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds .

Propriétés

IUPAC Name |

ethyl 2-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINRWHXTUBWKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2434370.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2434376.png)

![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)

![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)

![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)

![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)